N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
Overview
Description
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetylated glycine moiety
Scientific Research Applications
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the thiazole ring.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetylation of Glycine: Glycine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated glycine with the methoxyphenyl-thiazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various acylated glycine derivatives.
Mechanism of Action
The mechanism of action of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators by blocking the activity of COX enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the thiazole ring.
2-(2-methoxyphenyl)thiazole: Similar structure but lacks the acetylated glycine moiety.
N-(2-methoxybenzoyl)glycine: Similar structure but lacks the thiazole ring.
Uniqueness
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is unique due to the combination of the thiazole ring, methoxyphenyl group, and acetylated glycine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-11-5-3-2-4-10(11)14-16-9(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRBKGAABTPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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